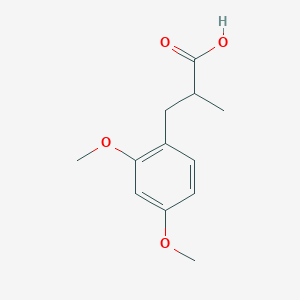

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid

Description

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 2,4-dimethoxyphenyl group at the β-position and a methyl branch at the α-carbon of the carboxylic acid chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy substituents and steric hindrance from the methyl group. The compound has been utilized as a key intermediate in synthesizing kinase inhibitors, such as CK2 inhibitors, highlighting its relevance in medicinal chemistry . Its structural motifs—methoxy groups and branched alkyl chains—make it a subject of interest for comparative studies with analogs in pharmacological and synthetic contexts.

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

InChI Key |

RCFFEHKELBRIBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while the oxidation can be performed using environmentally friendly oxidants like hydrogen peroxide.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the benzene ring, such as halogens or nitro groups.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. The methoxy groups on the benzene ring may enhance its binding affinity to target proteins, leading to more effective inhibition.

Comparison with Similar Compounds

Key Observations:

- Methoxy vs.

- Phenoxy Linkage: Compounds like Clofibric acid and 3-(4-Fluorophenoxy)-2-methylpropanoic acid replace the phenyl group with a phenoxy moiety, altering electronic properties and biological targets (e.g., fibrates target PPARα receptors).

- Positional Isomerism : The 3,4-dimethoxy isomer exhibits distinct electronic effects compared to the 2,4-dimethoxy configuration, impacting binding affinity in enzyme interactions.

Research Findings and Implications

- Structure-Activity Relationship (SAR): The α-methyl branch in 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid enhances metabolic stability compared to linear-chain analogs, as seen in its use in kinase inhibitors .

- Phenoxy vs. Phenyl: Phenoxy-containing compounds (e.g., Clofibric acid ) exhibit distinct pharmacokinetic profiles due to increased resistance to oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.